7-O-succinyl macrolactin A
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Overview
Description
7-O-succinyl macrolactin A is a natural product found in Bacillus and Bacillus velezensis with data available.
Scientific Research Applications
Antibiotic Properties
7-O-succinyl macrolactin A (SMA) demonstrates strong antibiotic properties. It has shown effectiveness against tea pathogenic fungi such as Pestalotiopsis theae and Colletotrichum gloeosporioides (Li et al., 2016). Moreover, SMA has been evaluated for its antibacterial activities against vancomycin-resistant enterococci (VREs) and methicillin-resistant Staphylococcus aureus, showing inhibitory effects (Kim et al., 2011).
Anti-Tumor and Anti-Angiogenic Effects
SMA exhibits significant anti-tumor and anti-angiogenic effects. It has been shown to suppress tumor growth and affect cell viability in glioblastoma cell lines (Jin et al., 2017). SMA's anti-angiogenic activities have been demonstrated in various studies, suggesting its potential as a treatment for diseases associated with abnormal angiogenesis and cancer invasion (Kang et al., 2012).
Pharmacokinetic Analysis
Understanding the pharmacokinetics of SMA is crucial for its potential therapeutic applications. Studies have focused on its pharmacokinetic properties in various animal models, aiding in determining appropriate dosing and administration methods (Noh et al., 2014; Jung et al., 2014).
Metabolic Interactions
Research has explored the metabolic interaction potential of SMA, particularly its effects on cytochrome P450 enzymes and UDP-glucuronosyltransferases. These studies are vital for assessing its safety and predicting drug-drug interactions in clinical settings (Bae et al., 2014).
Properties
Molecular Formula |
C28H38O8 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-[[(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14,16-dihydroxy-24-methyl-2-oxo-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-8-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H38O8/c1-22-13-7-3-2-4-8-14-23(29)21-24(30)15-9-5-10-16-25(36-28(34)20-19-26(31)32)17-11-6-12-18-27(33)35-22/h2,4-6,8-12,14,16,18,22-25,29-30H,3,7,13,15,17,19-21H2,1H3,(H,31,32)/b4-2+,9-5-,11-6+,14-8+,16-10+,18-12-/t22-,23+,24+,25-/m1/s1 |
InChI Key |
QPJULYYJHQTWML-GIDLKBJSSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)OC(=O)CCC(=O)O)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)O)O)O |
Synonyms |
7-O-succinyl macrolactin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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